Product packaging for 4-(Methylthio)benzo[d]isoxazol-3-amine(Cat. No.:)

4-(Methylthio)benzo[d]isoxazol-3-amine

Cat. No.: B12994585
M. Wt: 180.23 g/mol
InChI Key: ZEISLBNMQTWLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methylthio)benzo[d]isoxazol-3-amine (CAS 1228574-44-4) is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . This specialty chemical belongs to the benzisoxazole family, a class of heterocyclic compounds known for their significant value in medicinal chemistry and pharmaceutical research. As a derivative of benzo[d]isoxazol-3-amine , which serves as a key scaffold, this methylthio-substituted analog is primarily of interest in the research and development of new active molecules. Researchers utilize this compound as a versatile building block or intermediate in organic synthesis and drug discovery efforts. Its structure, featuring the isoxazole ring fused to a benzene ring and substituted with both amine and methylthio functional groups, provides unique electronic and steric properties for structure-activity relationship (SAR) studies. The compound requires careful handling and storage. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B12994585 4-(Methylthio)benzo[d]isoxazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methylsulfanyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)8(9)10-11-5/h2-4H,1H3,(H2,9,10)

InChI Key

ZEISLBNMQTWLPV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=NO2)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 Methylthio Benzo D Isoxazol 3 Amine and Structural Analogs

Strategies for Benzo[d]isoxazol-3-amine Core Construction

The formation of the benzo[d]isoxazole ring, also known as an anthranil, is a critical step that can be achieved through various synthetic strategies. These methods can be broadly categorized into intramolecular cyclizations, intermolecular reactions, and catalyzed routes.

Intramolecular Cyclization Pathways for Benzo[d]isoxazole Ring Formation

Intramolecular cyclization is a powerful strategy for forming the benzo[d]isoxazole skeleton, typically involving the formation of the N-O bond from a precursor where the reacting moieties are tethered to a benzene (B151609) ring.

One of the most prevalent methods involves the dehydration of nitroalkanes to generate nitrile oxides in situ, which then undergo intramolecular dipolar cycloaddition. beilstein-journals.org This approach is a popular method for constructing carbocycle-fused isoxazole (B147169) derivatives. beilstein-journals.org Another significant pathway is the tandem nitroso-ene/intramolecular cyclization of substrates like 2-nitrosobenzonitrile, which can form benzo[c]isoxazol-3(1H)-imines in good yields under neutral conditions. nih.gov

Furthermore, the cyclization of appropriately substituted oximes serves as a versatile route. For instance, a one-pot process involving the oxidation of propargylamines to their corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization, yields a variety of isoxazoles with broad functional group compatibility. nih.gov Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), can also efficiently mediate the intramolecular cyclization of phenolic azomethines at room temperature to produce benzoxazoles and related heterocycles. nih.gov A metal-free approach using tert-butyl nitrite (B80452) (TBN) can induce the intramolecular cycloaddition of propargyl-substituted methyl azaarenes to form fused isoxazole systems. mdpi.com

Intermolecular Reaction Approaches in Benzo[d]isoxazole Synthesis

Intermolecular strategies assemble the benzo[d]isoxazole ring from two or more separate reactants. A prominent example is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne. mdpi.comgla.ac.uk This [3+2] cycloaddition is a foundational method for isoxazole synthesis. mdpi.com

Transition-metal catalysis has enabled novel intermolecular pathways. For example, a palladium-catalyzed intermolecular [4+1] annulation between N-phenoxyacetamides and aldehydes provides a route to 1,2-benzisoxazoles. nih.govnih.gov This reaction proceeds through the activation of C-H bonds ortho to the phenol-derived O-N bond, allowing for the concurrent formation of C-C and C=N bonds. nih.gov

Another innovative, transition-metal-free approach involves the reaction between ketoximes and arynes, which are generated in situ. beilstein-journals.org This method leads to the formation of dihydrobenzo[d]isoxazoles bearing a quaternary carbon center and tolerates a variety of functional groups under mild conditions. beilstein-journals.org

Metal-Free and Transition-Metal Catalyzed Routes for Benzo[d]isoxazole Derivatives

The synthesis of the benzo[d]isoxazole core can be accomplished using both metal-free and metal-catalyzed conditions, each offering distinct advantages.

Metal-Free Routes: There is a significant drive to develop metal-free synthetic routes to avoid the cost, toxicity, and waste associated with metal catalysts. rsc.orgresearchgate.net Such methods often employ green chemistry principles, such as the use of solid supports, microwave irradiation, or ultrasonication to promote reactions. mdpi.com As mentioned previously, the reaction of ketoximes with arynes is an effective transition-metal-free synthesis of dihydrobenzo[d]isoxazoles. beilstein-journals.org Additionally, tert-butyl nitrite (TBN) has been utilized as a metal-free radical initiator and N-O source for constructing isoxazoles via intramolecular cycloaddition. mdpi.com For the analogous benzo[d]isothiazole-3-amines, an efficient metal-free synthesis has been reported involving the reaction of 2-fluoro-benzonitrile with sodium sulfide (B99878), followed by treatment with ammonia (B1221849) and sodium hypochlorite. st-andrews.ac.uk

Transition-Metal Catalyzed Routes: Transition metals, particularly palladium, copper, rhodium, and ruthenium, are instrumental in catalyzing the formation of isoxazole and benzo[d]isoxazole rings. nih.govresearchgate.net Palladium-catalyzed C-H activation and annulation reactions are powerful tools for this purpose. nih.govnih.gov Copper(I) salts are frequently used to mediate cyclization reactions, such as the conversion of propargylamine-derived oximes into isoxazoles. nih.gov The choice of catalyst can be crucial for reaction efficiency and selectivity.

Table 1: Comparison of Catalytic Systems for Benzo[d]isoxazole and Analog Synthesis
Catalytic SystemReaction TypeStarting MaterialsKey FeaturesReference
Palladium(II)Intermolecular [4+1] Annulation / C-H ActivationN-phenoxyacetamides, AldehydesForms C-C and C=N bonds simultaneously. nih.gov, nih.gov
Copper(I) ChlorideIntramolecular CyclizationPropargylamine-derived oximesOne-pot oxidation/cyclization sequence. nih.gov
None (TBN-mediated)Intramolecular CycloadditionPropargyl-substituted methyl azaarenesMetal-free, radical-initiated process. mdpi.com
None (Thermal)Intermolecular ReactionKetoximes, ArynesMild, transition-metal-free conditions. beilstein-journals.org

Electrochemical Dehydrogenative Cyclization Protocols

Electrochemical synthesis represents a green and versatile alternative for constructing heterocyclic rings. The electrochemical synthesis of 2,1-benzisoxazoles (anthranils) can be achieved through the cathodic reduction of 2-nitroacylbenzenes. diva-portal.org This method avoids the need for chemical reducing agents.

More recently, electrochemical dehydrogenative cyclization has been applied to the synthesis of analogous heterocycles. For instance, benzo[d]isothiazol-3(2H)-ones are synthesized from 2-mercaptobenzamides via an intramolecular N-S bond formation in an undivided cell, producing hydrogen gas as the only byproduct. st-andrews.ac.ukresearchgate.net Similarly, an indirect "ex-cell" electrochemical method using a recyclable iodine(I)/iodine(III) redox mediator has been developed for the oxidative cyclization of ortho-iminophenols to form benzoxazoles, a process compatible with redox-sensitive functional groups. These electrochemical protocols offer sustainable pathways for the construction of the benzo[d]isoxazole core and its analogs. diva-portal.org

Introduction and Functionalization of the Methylthio Moiety at the 4-Position

Once the benzo[d]isoxazole core is constructed, the next crucial step is the introduction of the methylthio group at the 4-position of the benzene ring. While direct C-H methylthiolation of the parent benzo[d]isoxazole is not extensively documented, several strategies can be employed based on modern synthetic methods for functionalizing aromatic heterocycles.

Direct Methylthiolation Strategies

Direct functionalization strategies aim to install the methylthio group in a single step from a C-H or C-X (where X is a halogen) bond at the 4-position.

A plausible route involves the halogenation-substitution sequence . The isoxazole ring can be first functionalized at the 4-position with a halogen, such as iodine. beilstein-journals.orgnih.gov For example, 2-alkyn-1-one O-methyl oximes can be cyclized with iodine monochloride (ICl) to efficiently produce 4-iodoisoxazoles. nih.gov This 4-iodo intermediate is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. nih.gov A metal-free protocol for methylthiolation of C-X bonds has been reported using dimethyl sulfoxide (B87167) (DMSO) as the methylthio source, activated by 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which could be applicable to a 4-halobenzo[d]isoxazole precursor. mdpi.com

Another powerful strategy is lithiation followed by electrophilic quench . Many heterocyclic systems can be selectively deprotonated (lithiated) at a specific position using a strong base like butyllithium. researchgate.net For 1,2-azoles, this often occurs at the C5 position, but the regioselectivity is highly dependent on substituents and reaction conditions. researchgate.net If regioselective lithiation at the C4 position of the benzo[d]isoxazole ring can be achieved, the resulting organolithium species can be quenched with an electrophilic sulfur reagent, such as dimethyl disulfide (MeSSMe), to install the methylthio group.

Finally, nucleophilic thiomethylation reagents have been developed for electron-deficient heterocycles. Boron trifluoride dimethyl sulfide complex (BF3SMe2) has been used for the nucleophilic thiomethylation of electron-deficient haloarenes, representing a convenient alternative to malodorous methanethiol. diva-portal.org This approach would be suitable for a 4-halobenzo[d]isoxazole intermediate.

Table 2: Potential Strategies for 4-Methylthiolation of the Benzo[d]isoxazole Ring
StrategyKey StepsReagentsCommentsAnalogous Reference
Halogenation-Substitution1. Iodination at C4 2. Nucleophilic substitution1. ICl or NIS 2. NaSMe or Pd-catalyst + MeSH sourceA well-documented and versatile two-step method for functionalizing the 4-position of isoxazoles. nih.gov, beilstein-journals.org
Directed Lithiation1. Regioselective deprotonation at C4 2. Quench with electrophile1. n-BuLi or LDA 2. Dimethyl disulfide (MeSSMe)A classic method for C-H functionalization; regioselectivity is critical. researchgate.net
Metal-Free MethylthiolationDirect substitution of a halogen at C4DMSO, DBDMHApplicable to halo-heterocycles, using DMSO as an odorless methylthio source. mdpi.com

Utilization of Methylthio-Containing Synthons in Isoxazole Annulation Reactions

The direct synthesis of 4-(methylthio)benzo[d]isoxazol-3-amine presents a synthetic challenge due to the specific substitution pattern required. However, the principles of isoxazole synthesis can be adapted by employing synthons already bearing the methylthio group. A plausible approach involves the cyclization of a suitably substituted benzonitrile. For instance, a 2-halo-6-(methylthio)benzonitrile could serve as a key intermediate. The reaction of this intermediate with hydroxylamine (B1172632) in the presence of a base would lead to the formation of the desired benzo[d]isoxazole ring. This method is an adaptation of known procedures for the synthesis of 3-aminoisoxazoles from α,β-dihalo carboxylic acid nitriles and hydroxylamine. google.com

Another potential strategy involves the use of 2-alkyn-1-one O-methyl oximes, which can be cyclized in the presence of an electrophile to form highly substituted isoxazoles. nih.gov A hypothetical precursor for the target molecule could be an O-methyl oxime derived from a ketone containing a methylthio-substituted phenyl ring. Electrophilic cyclization of this precursor would yield a functionalized isoxazole, which could then be further elaborated to the 3-amino-4-(methylthio)benzo[d]isoxazole.

Derivatization of Methylthio-Substituted Oxazoles

While the direct synthesis of this compound is not extensively documented, the functionalization of pre-formed methylthio-substituted heterocyclic cores offers an alternative route. For example, methods for the synthesis of substituted oxazoles could be adapted. One such method involves the iodine(III)-mediated reaction of ketones with nitriles. researchgate.net Although this typically leads to oxazoles, the underlying principles of C-C and C-N bond formation could potentially be applied to the synthesis of isoxazole analogs.

Furthermore, the derivatization of existing methylthio-substituted heterocycles can be considered. For instance, a pre-existing 4-(methylthio)benzo[d]isoxazole core could be functionalized at the 3-position. This would require the initial synthesis of the 4-methylthio substituted ring system, which could then be subjected to amination reactions.

Synthetic Methods for Isoxazoles Bearing 4-Methylthiophenyl Groups

The synthesis of isoxazoles with a 4-methylthiophenyl substituent at various positions is a more broadly documented area. These methods often involve the reaction of a β-diketone with hydroxylamine. For example, a 1-(4-(methylthio)phenyl)-1,3-butanedione could be reacted with hydroxylamine hydrochloride to yield a 3-methyl-5-(4-(methylthio)phenyl)isoxazole. While this does not directly produce the target compound, it demonstrates the compatibility of the methylthio group in isoxazole synthesis.

Another relevant approach is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. beilstein-journals.org A nitrile oxide generated from a 4-(methylthio)benzaldehyde (B43086) oxime could react with a suitable dipolarophile to construct the isoxazole ring. The regioselectivity of such cycloadditions would be a critical factor in obtaining the desired substitution pattern.

Derivatization and Functionalization at the 3-Amine Position

The 3-amino group of the benzo[d]isoxazole ring system is a key handle for further molecular elaboration, allowing for the introduction of diverse functionalities and the modulation of physicochemical and biological properties. nih.gov

Amine Reactivity in Benzo[d]isoxazole-3-amine

The amine group at the 3-position of the benzo[d]isoxazole core exhibits typical nucleophilic reactivity. It can readily undergo acylation, alkylation, and sulfonylation reactions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, alkylation with alkyl halides can be achieved to produce secondary and tertiary amines. The reactivity of this amine is crucial for the synthesis of a wide range of derivatives with potential applications in drug discovery. The spectroscopic characterization of 3-aminoisoxazole (B106053) suggests a certain degree of non-planarity of the amino group, which can influence its reactivity. nih.gov

Multi-Component Reactions Involving Benzo[d]isoxazol-3-amine and Related Amines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The 3-amino group of benzo[d]isoxazole can participate as the amine component in various MCRs.

The Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for the synthesis of α-acylamino amides. Utilizing 3-aminobenzo[d]isoxazole as the amine component would lead to the formation of complex structures incorporating the benzo[d]isoxazole scaffold.

The Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, could also be adapted. While the primary amine of 3-aminobenzo[d]isoxazole is not a direct component, its derivatives could participate in related transformations.

The following table summarizes the potential application of MCRs in the derivatization of 3-aminobenzo[d]isoxazole:

Multi-Component ReactionReactantsPotential Product Scaffold
Ugi Reaction3-Aminobenzo[d]isoxazole, Aldehyde, Carboxylic Acid, Isocyanideα-(Benzo[d]isoxazol-3-yl)amino-amides
Passerini-type ReactionsDerivatives of 3-aminobenzo[d]isoxazoleComplex depsipeptides

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. Several green methodologies can be applied to the synthesis of isoxazole derivatives, which are relevant to the target compound. researchgate.net

Microwave-assisted synthesis has been shown to accelerate the synthesis of isoxazoles and benzoxazoles, often leading to higher yields and shorter reaction times compared to conventional heating. ias.ac.inresearchgate.netijpbs.com This technique can be particularly beneficial for the cyclization steps in the formation of the benzo[d]isoxazole ring.

Ultrasound-assisted synthesis is another green technique that can promote the synthesis of isoxazoles and isoxazolines. nih.govpreprints.orgresearchgate.net Sonication can enhance reaction rates and yields, often under milder conditions than traditional methods.

The use of green solvents , such as water or ionic liquids, is a key aspect of green chemistry. The synthesis of isoxazole derivatives has been successfully carried out in aqueous media, reducing the reliance on volatile organic compounds. beilstein-journals.org

Catalysis plays a crucial role in green synthesis. The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthetic process. For the synthesis of benzo[d]isoxazoles, various catalytic systems, including copper and palladium-based catalysts, have been employed. rsc.orgmdpi.com The development of heterogeneous catalysts that can be easily separated and reused is a particularly active area of research.

The following table highlights green chemistry approaches applicable to isoxazole synthesis:

Green Chemistry PrincipleApplication in Isoxazole Synthesis
Alternative Energy SourcesMicrowave irradiation, Ultrasonic irradiation ias.ac.inresearchgate.netijpbs.comnih.govpreprints.orgresearchgate.net
Green SolventsWater, Ionic Liquids nih.govbeilstein-journals.org
CatalysisHeterogeneous catalysts, Biocatalysts
Atom EconomyMulti-component reactions researchgate.netresearchgate.net

Iii. Elucidation of Reaction Mechanisms in the Synthesis of 4 Methylthio Benzo D Isoxazol 3 Amine

Mechanistic Pathways for Benzo[d]isoxazole Ring Formation

The construction of the core benzo[d]isoxazole scaffold can be achieved through several elegant mechanistic routes, each offering distinct advantages in terms of starting materials and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A prevalent strategy for forming the isoxazole (B147169) ring involves an intramolecular nucleophilic aromatic substitution. This process typically starts with a precursor bearing a nucleophilic oxime and an aromatic ring activated towards substitution by an electron-withdrawing group ortho to a suitable leaving group. The reaction proceeds via the formation of a negatively charged Meisenheimer complex, an intermediate that is stabilized by resonance. youtube.com The subsequent expulsion of the leaving group leads to the formation of the five-membered isoxazole ring fused to the benzene (B151609) ring. youtube.comscilit.com The efficiency of this pathway is highly dependent on the nature of the electron-withdrawing group and the leaving group. For instance, nitro groups are particularly effective at activating the aromatic ring for nucleophilic attack. youtube.com

Aza-Wittig Reactions: The Aza-Wittig reaction provides a powerful tool for the synthesis of N-heterocycles and can be applied to the formation of the 3-aminobenzo[d]isoxazole core. longdom.org This reaction involves the interaction of an iminophosphorane with a carbonyl group. In the context of benzo[d]isoxazole synthesis, a suitably substituted phosphine (B1218219) can react with an azide (B81097) to generate an iminophosphorane in situ. This intermediate can then undergo an intramolecular reaction with a carbonyl group on the aromatic precursor to form an imine, which is part of the heterocyclic ring. longdom.orgnih.gov The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide. longdom.org

Mechanistic Insights into Methylthio Group Incorporation

The introduction of the methylthio group at the 4-position of the benzo[d]isoxazole ring is a critical step that defines the final compound. The mechanism for this transformation is highly dependent on the synthetic strategy employed.

One plausible pathway involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of a pre-formed benzo[d]isoxazol-3-amine derivative with a methylthiolate nucleophile (CH₃S⁻). nih.gov For this reaction to proceed, the benzo[d]isoxazole ring must be sufficiently activated towards nucleophilic attack, or the reaction may require promotion by a catalyst. The rate and success of such a substitution are governed by factors including the nature of the leaving group (with fluoride (B91410) often being the most reactive in nucleophilic aromatic substitution), the solvent, and the temperature. nih.govnih.gov

Alternatively, the methylthio group could be introduced at an earlier stage of the synthesis, onto a precursor of the benzo[d]isoxazole ring. For instance, a thiomethylation reaction could be performed on a substituted 2-hydroxybenzonitrile (B42573) or a related intermediate prior to the cyclization step that forms the isoxazole ring. Modern methods for C-S bond formation, such as transition metal-catalyzed cross-coupling reactions, could be employed. arkat-usa.orgnih.gov For example, a palladium or copper catalyst could facilitate the coupling of a thiol or its derivative with an aryl halide or triflate precursor. arkat-usa.orgmdpi.com Photocatalytic methods that generate sulfur-centered radicals also represent a contemporary approach for C-S bond formation. nih.gov

Understanding Rearrangement and Cycloaddition Reactions

[3+2] Cycloaddition Reactions: A powerful and atom-economical approach to the benzo[d]isoxazole core is through a [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole with a dipolarophile. A common strategy is the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with a benzyne, also generated in-situ, to form the benzo[d]isoxazole ring. acs.org This method allows for the rapid construction of the heterocyclic system with a high degree of control over the substitution pattern, depending on the precursors used.

Boulton-Katritzky Rearrangement: The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of certain heterocyclic systems. researchgate.netnih.govresearchgate.net In the context of isoxazole chemistry, this rearrangement can occur in substituted isoxazoles, leading to the formation of a different heterocyclic system. nih.govnih.gov While not a direct route to 4-(Methylthio)benzo[d]isoxazol-3-amine, understanding this potential rearrangement is crucial as it can be an undesired side reaction or a deliberate step to access other novel scaffolds from a benzo[d]isoxazole precursor. The mechanism generally involves a sequence of ring-opening and ring-closing steps. researchgate.net

Role of Catalysis in Directing Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Catalytic SystemReaction TypeRole of CatalystReference
Palladium(II) Acetate/Trifluoroacetic AcidC-H Activation/[4+1] AnnulationActivates C-H bonds for the simultaneous formation of C-C and C=N bonds. longdom.org
Copper(I) IodideIntramolecular N-S Bond FormationFacilitates intramolecular oxidative dehydrogenative cyclization. nih.gov
Yttrium(III) TriflateRing Opening/AnnulationCatalyzes a cascade reaction involving the opening of a benzoxazole (B165842) ring and subsequent annulation. nih.gov
Fe(HSO₄)₃Diazotization/CouplingActs as an efficient and environmentally friendly catalyst for azo dye synthesis. nih.gov
Rhodium(III) ComplexesC-H FunctionalizationMediates C-H activation of N-phenoxy amides for the synthesis of oxygen-containing heterocycles. acs.org
Photocatalysts (e.g., Eosin Y, Ru(bpy)₃²⁺)C-S Bond FormationGenerates thioyl/sulfonyl radicals for C-S bond formation via single-electron-transfer. nih.gov

In the synthesis of this compound, a catalyst could be instrumental in several key steps. For instance, a transition metal catalyst, such as palladium or copper, could be employed for the crucial C-S bond formation step to introduce the methylthio group. arkat-usa.orgnih.gov Furthermore, catalysts can influence the regioselectivity of reactions, which is critical when multiple reactive sites are present on the substrate. The choice of catalyst and ligands can direct the reaction towards the desired isomer. acs.org

Stereochemical Considerations in Synthetic Transformations

When chiral centers are present in the starting materials or are formed during the reaction, the stereochemical outcome of the synthesis becomes a critical aspect.

In the synthesis of substituted isoxazoles and related heterocycles, stereoselectivity can be a significant challenge. For instance, in the synthesis of chiral isoxazolidines via palladium-catalyzed carboetherification, the diastereoselectivity of the reaction is a key consideration. nih.gov Similarly, the synthesis of chiral piperidines and tetrahydroisoquinolines via copper-catalyzed cyclizative aminoboration highlights the importance of chiral ligands in controlling the enantioselectivity of the reaction. nih.gov

For a molecule like this compound, if a chiral center were to be introduced, for example, on a substituent attached to the amine or the methylthio group, or if the molecule itself were to be part of a larger chiral structure, then stereoselective synthetic methods would be necessary. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. nih.gov The retention or inversion of stereochemistry during key bond-forming steps would need to be carefully controlled and analyzed.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, no specific experimental data for its advanced spectroscopic and structural analysis could be located in publicly accessible scientific databases and journals. While the molecular formula (C8H8N2OS) and molar mass (180.23 g/mol ) are known, primary sources detailing its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), electronic absorption (UV-Vis) spectroscopy, high-resolution mass spectrometry, or X-ray crystallography could not be retrieved.

The successful generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of such peer-reviewed data. Without access to primary research that characterizes this specific compound, it is not possible to provide the in-depth analysis and data tables required for each section of the advanced spectroscopic characterization and structural analysis.

Information on related compounds, such as other benzo[d]isoxazol-3-amine derivatives or compounds with a methylthio-substituted benzene ring, is available. However, per the user's strict instructions to focus solely on this compound and not to introduce information outside the explicit scope, a comparative analysis or extrapolation from these related compounds would not be appropriate.

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data for the subject compound.

V. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For molecules like 4-(Methylthio)benzo[d]isoxazol-3-amine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G+(d,p) or higher, are employed to determine the most stable geometric configuration (i.e., the structure with the minimum energy). scirp.orgmgesjournals.comaimspress.com

The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The results of such calculations for related benzothiazole (B30560) and benzimidazole (B57391) systems reveal key structural parameters. mgesjournals.comnih.gov For this compound, the optimized geometry would likely show a nearly planar benzo[d]isoxazole ring system. The bond lengths and angles would be influenced by the electronic effects of the electron-donating amine (-NH2) group at position 3 and the methylthio (-SCH3) group at position 4. The amine group is expected to cause a slight elongation of the adjacent C-C and C-N bonds due to resonance effects, while the sulfur atom of the methylthio group would introduce its own specific geometric constraints.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and based on typical values for related structures. Specific values for the target compound would require dedicated DFT calculations.

Parameter Predicted Value
C3-N (amine) Bond Length ~1.37 Å
C4-S Bond Length ~1.77 Å
S-C (methyl) Bond Length ~1.82 Å
O-N Bond Length ~1.42 Å
C-C (aromatic) Bond Lengths ~1.39 - 1.41 Å

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.com

In studies of similar heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule. nih.gov For this compound, the HOMO is expected to be distributed over the amine group and the fused benzene (B151609) ring, which are electron-donating. The methylthio group would also contribute to the HOMO. The LUMO is typically located on the isoxazole (B147169) ring and the electron-accepting parts of the structure. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative) This table is illustrative and based on general values for similar compounds. All values are in electron volts (eV).

Parameter Formula Predicted Value (eV)
EHOMO - ~ -5.5 to -6.5
ELUMO - ~ -1.0 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.0 to 5.0
Ionization Potential (I) -EHOMO ~ 5.5 to 6.5
Electron Affinity (A) -ELUMO ~ 1.0 to 2.0
Chemical Hardness (η) (I - A) / 2 ~ 2.0 to 2.5

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors provide a general sense of reactivity, local reactivity descriptors like Fukui functions pinpoint the most reactive sites within a molecule. researchgate.net Fukui functions are used to determine which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. These are calculated from changes in electron density when an electron is added to or removed from the system.

For this compound, Fukui function analysis would likely identify the nitrogen atom of the amine group as a primary site for electrophilic attack due to its high electron density and lone pair availability. The carbon atoms in the benzene ring, particularly those ortho and para to the activating amine and methylthio groups, would also show significant reactivity towards electrophiles. Conversely, sites for nucleophilic attack would be predicted on the electron-deficient atoms of the isoxazole ring. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. scirp.orgshd-pub.org.rs It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. scirp.org These interactions represent hyperconjugative effects and charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

In this compound, significant delocalization is expected from the lone pairs of the amine nitrogen (nN) and the sulfur atom (nS) into the antibonding orbitals (π) of the aromatic ring. researchgate.net This π → π and n → π* delocalization stabilizes the molecule and influences its electronic properties. The strength of these interactions, measured in kcal/mol, indicates the degree of electron delocalization and can explain the observed geometry and reactivity. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. The MEP is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. aimspress.comresearchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the amine group and the oxygen atom of the isoxazole ring. nih.gov A region of positive potential (blue) would likely be found around the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding. nih.gov

Investigation of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant charge separation and delocalization, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit Nonlinear Optical (NLO) properties. These materials are of interest for applications in telecommunications and photonics. The key parameters for NLO activity are the dipole moment (μ) and the first-order hyperpolarizability (β). nih.gov

The structure of this compound, with its electron-donating amine and methylthio groups and the benzoisoxazole core, suggests potential for NLO activity. Computational studies on similar donor-acceptor systems have shown that such substitutions can lead to significant hyperpolarizability values. nih.govnih.gov DFT calculations can predict these properties, and a high β value would indicate a strong NLO response. nih.govresearchgate.net

Conformational Analysis and Tautomerism Studies of Benzo[d]isoxazole Systems

The benzo[d]isoxazole ring system can exhibit tautomerism, particularly when substituted with groups like amines or hydroxyls. nih.gov For 3-aminobenzo[d]isoxazoles, an imino-oxo tautomeric form can exist in equilibrium with the amino form. Computational studies can determine the relative energies of these tautomers in different environments (gas phase or in a solvent). nih.gov

For this compound, the primary tautomeric equilibrium would be between the 3-amino form and the 3-imino tautomer. DFT calculations on related systems have shown that the relative stability of tautomers is influenced by intramolecular hydrogen bonding and the polarity of the solvent. nih.gov In most cases, the amino form is found to be the more stable tautomer. Conformational analysis would also explore the rotation around the C-S bond of the methylthio group to identify the most stable conformer.

Vi. Structure Activity Relationship Sar Studies Pertaining to in Vitro Biological Relevance

Impact of Substituent Modifications at the 4-Position on Biological Activity

The 4-position of the benzo[d]isoxazole ring serves as a critical point for structural modification, significantly influencing the compound's interaction with biological targets. Studies on trisubstituted isoxazoles have demonstrated that alterations at this position can dramatically affect potency.

In a study focused on developing allosteric inverse agonists for the RORγt receptor, researchers explored the effects of introducing different linkers at the C-4 position of an isoxazole (B147169) core. dundee.ac.uk While the parent compound in this specific study was not a benzo[d]isoxazole, the principles derived from its SAR are highly relevant. The introduction of a linker and a subsequent moiety at this position was found to be essential for high-affinity binding. For instance, modifying the linker and terminal group led to significant variations in thermal stabilization effects (ΔTm), which is an indicator of ligand binding affinity. dundee.ac.uk

The table below, derived from SAR studies of similar isoxazole scaffolds, illustrates how modifications originating from the 4-position can impact biological activity, in this case, inhibitory potency against a specific biological target.

Table 1: Impact of 4-Position Modifications on Isoxazole Analog Potency Data is illustrative of SAR principles on related isoxazole scaffolds.

Compound ID 4-Position Linker Terminal Group Potency (IC₅₀) Thermal Stabilization (ΔTm)
Analog 1 Methylene (B1212753) ether Phenyl Moderate 3.2 °C
Analog 2 Methylene thioether Phenyl Low 1.5 °C
Analog 3 Methylated amine Phenyl Very Low 0.8 °C

| Analog 4 | Methylene ether | Substituted Phenyl | High | 6.4 °C |

As shown, a methylene ether linker (Analog 1) provided moderate potency, which was significantly diminished when replaced with a thioether (Analog 2) or a methylated amine (Analog 3). dundee.ac.uk This suggests that the bond angle, length, and flexibility of the linker at the 4-position are finely tuned for optimal interaction with the target's binding pocket. Further optimization of the terminal group attached to this linker (Analog 4) resulted in a substantial increase in potency, underscoring the importance of this position for rational drug design. dundee.ac.uk

Role of the Methylthio Group in Modulating Bioactivity within the Benzo[d]isoxazole Scaffold

Compared to an oxygen-containing ether (methoxy) group, a sulfur-containing thioether has different bond angles and lengths. dundee.ac.uk This seemingly subtle structural change can alter the conformation of the molecule, thereby affecting its fit within a protein's binding site. In SAR studies of related heterocyclic compounds, the replacement of an ether linkage with a thioether resulted in a significant drop in potency, suggesting that the geometry conferred by the sulfur atom was less favorable for binding. dundee.ac.uk

Influence of the Benzo[d]isoxazol-3-amine Core on Molecular Recognition and Target Binding

The benzo[d]isoxazol-3-amine scaffold serves as a foundational structure, or pharmacophore, that anchors the molecule to its biological target. This bicyclic system is a privileged structure in medicinal chemistry, appearing in compounds designed for a wide range of diseases. nih.govnih.govijpca.org Its effectiveness is derived from its rigid conformation and its capacity for various non-covalent interactions.

The key features of the benzo[d]isoxazol-3-amine core that contribute to molecular recognition include:

Hydrogen Bonding: The 3-amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom within the isoxazole ring can act as a hydrogen bond acceptor. mdpi.com These interactions are fundamental for high-affinity binding to amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site.

Aromatic Interactions: The fused benzene (B151609) ring provides a planar, hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target protein.

Dipole Moment: The heteroatoms (nitrogen and oxygen) in the isoxazole ring create a significant dipole moment, which can facilitate favorable electrostatic interactions with polar regions of the binding pocket.

The benzo[d]isoxazole core has been successfully incorporated into inhibitors of diverse protein classes, including kinases, G-protein coupled receptors, and enzymes, demonstrating its versatility as a scaffold for molecular recognition. nih.govnih.govnih.gov

Rational Design Strategies Based on SAR for Enhanced In Vitro Potency

Knowledge gained from SAR studies provides a roadmap for the rational design of new analogs with improved potency and selectivity. The primary goal is to optimize the interactions between the ligand and its target protein by making strategic chemical modifications.

For benzo[d]isoxazole derivatives, several strategies have proven effective:

Structure-Based Design: When the 3D structure of the target protein is known, computational docking studies can be used to predict how analogs will bind. This approach was used to develop potent bivalent inhibitors of the Bromodomain and extra-terminal (BET) family of proteins. nih.gov By analyzing the binding mode of a monovalent benzo[d]isoxazole inhibitor, researchers rationally designed a bivalent inhibitor that could simultaneously engage two bromodomains, resulting in a 32-fold increase in potency. nih.gov

Scaffold Hopping and Ring Fusion: In some cases, replacing the core scaffold with a bioisosteric equivalent can lead to improved properties. A "ring fusion" strategy, for instance, was used to develop benzo[d]isothiazole derivatives (a close analog of benzo[d]isoxazoles) as inhibitors of the PD-1/PD-L1 interaction, achieving low nanomolar activity. nih.gov

Systematic Substituent Modification: As detailed in previous sections, systematically altering substituents at key positions (like the 4-position) is a cornerstone of rational design. In the development of HIF-1α inhibitors, a library of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives was synthesized. nih.gov This systematic exploration revealed that small groups like dimethylamino or acetyl on the N-phenyl ring dramatically enhanced potency, leading to inhibitors with IC₅₀ values as low as 24 nM. nih.gov

These strategies highlight how a deep understanding of the SAR for the benzo[d]isoxazole scaffold enables the targeted design of next-generation compounds with superior in vitro biological profiles.

Vii. in Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies: Mechanisms of Action (e.g., Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition)

The benzo[d]isoxazol-3-amine scaffold has been identified as a promising framework for the development of potent enzyme inhibitors. A notable target is Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in chronic inflammation-associated diseases such as atherosclerosis and insulin (B600854) resistance. jocpr.comguidetopharmacology.org SMS2 catalyzes the final step in sphingomyelin biosynthesis, transferring a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). nih.govnih.gov This activity is crucial for maintaining the structure of plasma membrane lipid rafts and modulating cellular signaling pathways. nih.govnih.gov

Through a strategy of conformational restriction, researchers have developed 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as highly potent and selective inhibitors of human SMS2. jocpr.com One lead compound, 15w , demonstrated significant inhibitory potency against purified human SMS2 in vitro. guidetopharmacology.org The inhibition of SMS2 disrupts the production of sphingomyelin and can alter the composition of lipid rafts, which are platforms for various signaling proteins, including those involved in inflammatory responses like the Toll-like receptor 4 (TLR4) pathway. nih.gov

In addition to SMS2, other enzymes have been identified as targets for isoxazole-containing compounds. A review highlighted that 3-amino-benzo[d]isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against the tyrosine kinase c-Met, a receptor for hepatocyte growth factor whose abnormal activation is linked to tumor growth and metastasis. nih.gov

Table 1: In Vitro Enzyme Inhibition by Benzo[d]isoxazole Analogs

Compound Target Enzyme IC₅₀ Source
SMS2-IN-2 (15w) Human Sphingomyelin Synthase 2 (SMS2) 100 nM guidetopharmacology.orgmedchemexpress.com

| SMS2-IN-2 (15w) | Human Sphingomyelin Synthase 1 (SMS1) | 56 µM | medchemexpress.com |

Cell-Based Assays: In Vitro Efficacy and Cellular Pathway Modulation (e.g., anticancer activity against specific cell lines, mechanisms of growth inhibition)

The anticancer potential of the benzo[d]isoxazole scaffold has been explored through various cell-based assays, revealing activity against several cancer cell lines. A significant mechanism identified for this class of compounds is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.gov HIF-1α is a key transcription factor that allows tumors to adapt and survive in hypoxic environments by promoting angiogenesis and metabolic reprogramming. nih.gov

A series of benzo[d]isoxazole-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit HIF-1α transcription in human embryonic kidney (HEK293T) cells using a dual-luciferase gene reporter assay. Several analogs demonstrated potent inhibitory activity, with compounds 15 and 31 showing the best efficacy with an IC₅₀ value of 24 nM. nih.gov Mechanistically, treatment with these compounds led to a concentration-dependent decrease in the mRNA expression of HIF-1 downstream target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), under hypoxic conditions. nih.gov

Furthermore, hybrid molecules incorporating the isoxazole (B147169) ring have shown promise. Benzopyran-4-one-isoxazole hybrids displayed significant antiproliferative activities, with IC₅₀ values in the low micromolar range against cell lines like the MDA-MB-231 human breast cancer cell line, while showing minimal cytotoxicity to normal cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Benzo[d]isoxazole Derivatives

Compound Cell Line Assay Endpoint Result (IC₅₀) Source
Benzo[d]isoxazole analog 15 HEK293T HIF-1α Transcription Inhibition 24 nM nih.gov
Benzo[d]isoxazole analog 31 HEK293T HIF-1α Transcription Inhibition 24 nM nih.gov
Benzopyran-4-one-isoxazole 5a MDA-MB-231 (Breast) Growth Inhibition Antiproliferation 5.2 - 22.2 µM Range nih.gov

| Benzopyran-4-one-isoxazole 5a | HEK-293 (Normal Kidney) | Growth Inhibition | Cytotoxicity | 102.4 - 293.2 µM Range| nih.gov |

Antimicrobial Activity Profile: Evaluation Against Specific Microorganisms and Proposed Mechanisms

Derivatives of the benzo[d]isoxazole core structure have been investigated for their antimicrobial properties. Research has shown that specific substitutions on this scaffold can lead to activity against various pathogens, including mycobacteria.

One study detailed the synthesis and antimycobacterial evaluation of a series of 3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives. nih.gov While specific Minimum Inhibitory Concentration (MIC) values from this study are not detailed here, the finding points to the potential of this scaffold in developing new antitubercular agents. The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes. For instance, some sulfonamide-containing heterocyclic compounds are known to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov Although not directly demonstrated for 4-(Methylthio)benzo[d]isoxazol-3-amine itself, this represents a plausible mechanism for related sulfonamide derivatives.

Other isoxazole-containing structures have also been explored. Hybrid molecules of benzenesulfonamides and 2-amino-benzo[d]isothiazol-3-ones (an isosteric relative of benzisoxazoles) exhibited moderate antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 6-100 µg/ml. rjeid.com

Anti-inflammatory and Analgesic Research: In Vitro Models and Molecular Targets

The anti-inflammatory potential of the benzo[d]isoxazole class is strongly linked to the inhibition of Sphingomyelin Synthase 2 (SMS2), as discussed previously. jocpr.comguidetopharmacology.org Since SMS2 is considered a promising therapeutic target for chronic inflammation-associated diseases, its inhibition represents a key mechanism for the anti-inflammatory effects of these compounds. guidetopharmacology.org The suppression of SMS2 activity can attenuate inflammatory signaling pathways, providing a molecular basis for their therapeutic potential in conditions like atherosclerosis and diabetes. jocpr.comnih.gov

In broader studies of isoxazoles, other anti-inflammatory mechanisms have been proposed. For example, certain isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking studies of some novel isoxazole derivatives suggest interaction with the active site of the COX-2 enzyme. nih.gov While these studies were not performed on benzo[d]isoxazole-3-amines specifically, they highlight a potential anti-inflammatory pathway common to the wider isoxazole class.

Kinase Inhibition Profiles and Associated Molecular Pathways (if applicable to the compound class)

The isoxazole scaffold is a versatile structural motif that has been incorporated into inhibitors of various protein kinases, which are critical regulators of cell signaling, proliferation, and survival.

Specifically for the benzo[d]isoxazole core, derivatives of 3-amino-benzo[d]isoxazole have been investigated as inhibitors of the c-Met tyrosine kinase, which plays a role in tumor progression. nih.gov In a broader context, other isoxazole-based compounds have demonstrated potent kinase inhibitory activity. For instance, a series of 3,4-diaryl-isoxazoles were developed as nanomolar inhibitors of Casein Kinase 1δ (CK1δ), a serine/threonine-specific protein kinase involved in regulating numerous cellular processes, including the tumor suppressor protein p53. nih.gov One such inhibitor, compound 29d , was highly selective, inhibiting CK1δ with an IC₅₀ of 0.033 µM and showing minimal activity against a large panel of other kinases. nih.gov These findings underscore the utility of the isoxazole scaffold in designing selective kinase inhibitors for therapeutic intervention in diseases like cancer.

Table 3: In Vitro Kinase Inhibition by Isoxazole Analogs

Compound Target Kinase IC₅₀ Source

| Isoxazole 8 | Casein Kinase 1δ (CK1δ) | 0.033 µM | nih.gov |

Viii. Advanced Applications and Future Research Directions

Utilization as Key Synthetic Intermediates in Complex Molecule Synthesis

The 3-amino-benzo[d]isoxazole core is a versatile starting point for the synthesis of a wide array of more complex molecules with significant biological activities. nih.gov The amine functionality serves as a handle for introducing diverse substituents, enabling the construction of libraries of compounds for screening. For instance, 4-(methylthio)benzo[d]isoxazol-3-amine can be used as a key intermediate to build molecules targeting various biological pathways. evitachem.com

Research on related 3-amino-benzo[d]isoxazole scaffolds has demonstrated their utility in developing potent inhibitors of tyrosine kinase c-Met, a receptor implicated in tumor growth and metastasis. nih.gov The synthesis of Schiff bases from related benzothiazole (B30560) and benzo[d]isothiazole amines has also been explored to identify novel lead compounds for various therapeutic areas. nih.gov The primary amine of this compound is readily available for reactions such as acylation, sulfonylation, and reductive amination to create a broad range of amides, sulfonamides, and secondary or tertiary amines, respectively. These derivatives can then be evaluated for various biological activities.

Furthermore, the isoxazole (B147169) ring itself can participate in or direct further chemical transformations. The synthesis of complex heterocyclic systems often relies on the strategic use of such pre-functionalized building blocks. For example, derivatives of 3-aminoisoxazole (B106053) are key intermediates in the synthesis of complex antibiotics like ceftobiprole. researchgate.net This highlights the potential of this compound as a foundational element in multi-step synthetic campaigns toward novel therapeutic agents.

Potential in Material Science, Optoelectronics, and Functional Materials

While direct studies on the material properties of this compound are limited, the broader class of benzothiazole and related heterocyclic derivatives shows significant promise in material science. smolecule.com These compounds are known for their unique electronic and optical properties, making them candidates for novel functional materials.

Benzothiazole derivatives, structurally similar to benzo[d]isoxazoles, have been investigated for their utility as fluorescent probes and as additives to enhance the thermal stability of polymers. smolecule.comvulcanchem.com The fused aromatic system of the benzo[d]isoxazole core provides a rigid, planar structure that can facilitate π-π stacking interactions, a key feature in the design of organic semiconductors and light-emitting materials. The presence of heteroatoms (nitrogen, oxygen, and sulfur) introduces dipoles and specific electronic transitions that can be fine-tuned through chemical modification.

The methylthio and amine substituents on the this compound scaffold offer handles to modulate these properties. For example, derivatization of the amine group could be used to attach the scaffold to polymer backbones or to introduce moieties that influence solubility, aggregation, and electronic communication between molecules. The inherent fluorescence of such heterocyclic systems could be exploited for developing sensors or imaging agents. vulcanchem.com

Catalytic Roles and Design of Ligands for Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. beilstein-journals.org Heterocyclic compounds are frequently employed as scaffolds for designing effective organocatalysts or as ligands in metal-catalyzed reactions. The structure of this compound contains several features that suggest its potential in catalyst and ligand design.

The primary amine group can serve as a basic site or a hydrogen-bond donor, which are common modes of activation in aminocatalysis. Furthermore, the nitrogen and oxygen atoms of the isoxazole ring and the sulfur atom of the methylthio group can act as metal-binding sites. biointerfaceresearch.com This makes the molecule a potential candidate for a multidentate ligand in coordination chemistry. The synthesis of metal complexes with benzothiazole-based imine ligands has been shown to produce new molecules with interesting biological and catalytic properties. biointerfaceresearch.com By condensing the amine group of this compound with aldehydes or ketones, a variety of Schiff base ligands could be readily prepared and subsequently complexed with various transition metals to explore their catalytic activities.

The design of such ligands allows for fine-tuning of the steric and electronic environment around a metal center, influencing the selectivity and efficiency of catalytic transformations. The rigid benzo[d]isoxazole backbone could provide a well-defined geometry, which is crucial for developing asymmetric catalysts for enantioselective synthesis. beilstein-journals.org

Emerging Methodologies in Benzo[d]isoxazole Chemistry

The development of novel and efficient synthetic methods for constructing the benzo[d]isoxazole core is an active area of research, driven by the scaffold's importance in pharmaceuticals. nih.govnih.gov Recent advances have moved beyond classical condensation reactions to include modern catalytic and electrochemical approaches.

Palladium-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for building heterocyclic rings. rsc.org One such method involves the [4+1] annulation of N-phenoxyacetamides with aldehydes to construct the benzo[d]isoxazole ring system. Other innovative strategies include copper-catalyzed cascade reactions that form multiple bonds in a single operation. For instance, 2-halobenzamides can react with sources of sulfur like potassium thiocyanate (B1210189) (KSCN) or carbon disulfide (CS2) to build related benzo[d]isothiazol-3(2H)-ones. nih.gov

Metal-free synthesis is another growing area, offering more sustainable and cost-effective routes. rsc.org Electrochemical methods, for example, have been used for the dehydrogenative cyclization of 2-mercaptobenzamides to form the N–S bond in benzo[d]isothiazol-3(2H)-ones, with hydrogen gas as the only byproduct. mdpi.com The use of reagents like Selectfluor has also enabled novel cyclization pathways via cascade reactions. mdpi.comarkat-usa.org These emerging methodologies provide new avenues for the synthesis of this compound and its analogs, potentially offering improved yields and access to a wider range of derivatives.

Table 1: Overview of Emerging Synthetic Methodologies for Benzo[d]isoxazole and Related Scaffolds
MethodologyStarting MaterialsKey Reagents/CatalystsKey FeaturesReference
Palladium-Catalyzed [4+1] AnnulationN-phenoxyacetamides, AldehydesPalladium catalystC-H activation for C-C and C=N bond formation. rsc.org
Nitro Group Reduction/CyclizationMethyl 2-nitrobenzoatesRh/C, HydrazineStraightforward synthesis from readily available materials. nih.gov
Cu-Catalyzed Cascade Reaction2-halobenzamides, KSCN or CS₂Cu(I) catalyst, Ligand (e.g., L-proline)Intermolecular C-S and N-S bond formation in one pot. nih.gov
Electrochemical Cyclization2-mercaptobenzamides(n-Bu)₄NBr, Constant currentMetal-free, generates H₂ as a byproduct. mdpi.com
Selectfluor-Mediated Cascade2-methylthiobenzamidesSelectfluorCascade N-S bond formation and C(sp³)–S bond cleavage. mdpi.comarkat-usa.org

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. researchgate.net In-silico techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations can predict the properties and biological activities of molecules before they are synthesized, saving significant time and resources. researchgate.netnih.gov

For compounds like this compound, computational studies can provide valuable insights. Molecular docking can predict how the molecule and its derivatives might bind to specific biological targets, such as enzymes or receptors, helping to prioritize which compounds to synthesize. researchgate.netresearchgate.net This approach has been successfully used to study benzoxazole (B165842) and benzothiazole derivatives as potential antimicrobial agents or enzyme inhibitors. nih.govmdpi.com

MD simulations can reveal the stability of ligand-receptor interactions over time, while DFT calculations can elucidate electronic properties, charge distribution, and reactivity, which are crucial for understanding reaction mechanisms and designing functional materials. nih.govmdpi.com By integrating these computational predictions with experimental validation, researchers can accelerate the discovery process, moving more efficiently from initial design to promising lead compounds. researchgate.net

Table 2: Application of Computational Methods in the Study of Related Heterocycles
Computational MethodApplicationInsights GainedReference
Molecular DockingPredict binding modes with biological targets (e.g., enzymes, proteins).Identifies potential protein-ligand interactions and binding affinity. Helps prioritize synthetic targets. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationAssess the stability of ligand-receptor complexes over time.Confirms stable binding and reveals dynamic behavior of the complex. nih.gov
MM/PBSA AnalysisCalculate the free binding energy of a ligand to its receptor.Provides a quantitative estimate of binding affinity. nih.gov
Density Functional Theory (DFT)Calculate electronic structure, HOMO-LUMO gap, and molecular electrostatic potential.Predicts reactivity, stability, and spectroscopic properties. Informs on the electronic nature of molecules. nih.govmdpi.com

Opportunities for Further Derivatization and Scaffold Expansion for Targeted Research

The chemical structure of this compound offers numerous opportunities for modification to create novel derivatives with tailored properties. The three main sites for derivatization are the 3-amino group, the 4-methylthio group, and the aromatic benzene (B151609) ring.

Modification of the 3-Amino Group: This primary amine is a prime site for creating diverse libraries of compounds. It can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or engaged in reductive amination to yield secondary and tertiary amines. These modifications have been used to create potent inhibitors of HIF-1α and BET bromodomains from benzo[d]isoxazole scaffolds. nih.govnih.gov It can also be converted into ureas and thioureas, which are common pharmacophores. nih.gov

Modification of the 4-Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties, polarity, and hydrogen-bonding capacity of the molecule. Such modifications can have a profound impact on biological activity and pharmacokinetic properties.

Modification of the Benzene Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. These substituents can fine-tune the electronic and steric properties of the scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.